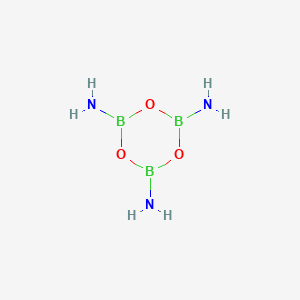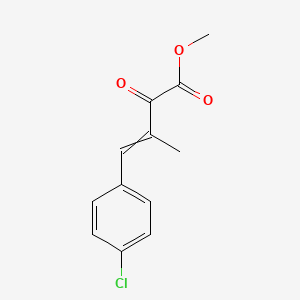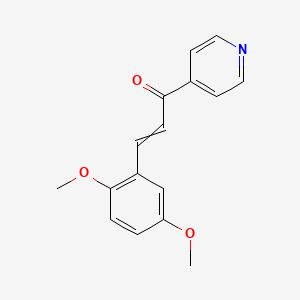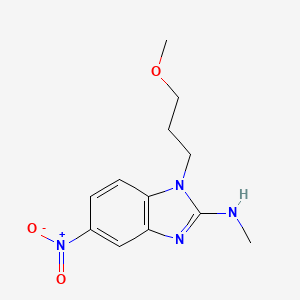![molecular formula C9H12S B14192849 4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- CAS No. 916139-00-9](/img/structure/B14192849.png)
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C9H12S It is a bicyclic compound containing a thiophene ring fused with a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a cyclohexane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-2,2-dioxide: This compound has a similar structure but contains additional oxygen atoms, leading to different chemical properties.
4,7-Methanoisobenzofuran-1,3-dione: Another bicyclic compound with a different heteroatom, which affects its reactivity and applications.
Uniqueness
4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro- is unique due to its specific fusion of a thiophene ring with a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
916139-00-9 |
|---|---|
Molekularformel |
C9H12S |
Molekulargewicht |
152.26 g/mol |
IUPAC-Name |
4-thiatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H12S/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-9H,3-5H2 |
InChI-Schlüssel |
FKWKBPUUCQAMPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2CSC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)

![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)

![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

